molecular formula C31H41N3O7 B591677 (2S)-1-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]-6-[(1-carboxy-3-phenylpropyl)amino]hexanoyl]pyrrolidine-2-carboxylic acid CAS No. 927819-64-5

(2S)-1-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]-6-[(1-carboxy-3-phenylpropyl)amino]hexanoyl]pyrrolidine-2-carboxylic acid

Cat. No.: B591677
CAS No.: 927819-64-5
M. Wt: 567.7 g/mol
InChI Key: MKOWVLMGJKGFMF-FWEHEUNISA-N
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Description

N-(1-Carboxy-3-phenylpropyl)-S-lisinopril: is a compound that belongs to the class of angiotensin-converting enzyme (ACE) inhibitors. It is a mixture of diastereomers and is structurally related to lisinopril, a well-known medication used primarily for the treatment of hypertension and heart failure . This compound is characterized by the presence of a carboxylic acid group and a phenylpropyl group attached to the lisinopril backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-Carboxy-3-phenylpropyl)-S-lisinopril involves multiple steps. One common method includes the reaction of L-lysine with a phenylpropyl derivative under controlled conditions to form the desired product . The reaction typically requires the use of protecting groups to prevent unwanted side reactions and to ensure the correct formation of the diastereomers.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as crystallization, filtration, and purification to isolate the desired diastereomers .

Chemical Reactions Analysis

Types of Reactions: N-(1-Carboxy-3-phenylpropyl)-S-lisinopril undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of N-(1-Carboxy-3-phenylpropyl)-S-lisinopril .

Scientific Research Applications

Chemistry: In chemistry, N-(1-Carboxy-3-phenylpropyl)-S-lisinopril is used as a reference compound for studying the structure-activity relationship of ACE inhibitors. It serves as a model compound for developing new ACE inhibitors with improved efficacy and reduced side effects .

Biology: In biological research, this compound is used to study the mechanisms of ACE inhibition and its effects on blood pressure regulation. It is also used in studies investigating the role of ACE inhibitors in preventing cardiovascular diseases .

Medicine: Clinically, N-(1-Carboxy-3-phenylpropyl)-S-lisinopril is used to develop new therapeutic agents for treating hypertension and heart failure. It is also explored for its potential use in treating other conditions such as diabetic nephropathy and chronic kidney disease .

Industry: In the pharmaceutical industry, this compound is used in the formulation of new ACE inhibitor drugs. It is also used in quality control processes to ensure the purity and efficacy of ACE inhibitor medications .

Mechanism of Action

N-(1-Carboxy-3-phenylpropyl)-S-lisinopril exerts its effects by inhibiting the angiotensin-converting enzyme (ACE). This enzyme is responsible for converting angiotensin I to angiotensin II, a potent vasoconstrictor. By inhibiting ACE, the compound reduces the levels of angiotensin II, leading to vasodilation and a decrease in blood pressure . The molecular targets of this compound include the ACE enzyme and the renin-angiotensin-aldosterone system (RAAS) pathway .

Comparison with Similar Compounds

Uniqueness: N-(1-Carboxy-3-phenylpropyl)-S-lisinopril is unique due to the presence of the phenylpropyl group, which may contribute to its distinct pharmacokinetic and pharmacodynamic properties. This structural difference can influence its binding affinity to the ACE enzyme and its overall therapeutic efficacy .

Properties

CAS No.

927819-64-5

Molecular Formula

C31H41N3O7

Molecular Weight

567.7 g/mol

IUPAC Name

(2S)-1-[(2S)-2,6-bis[[(1S)-1-carboxy-3-phenylpropyl]amino]hexanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C31H41N3O7/c35-28(34-21-9-15-27(34)31(40)41)24(33-26(30(38)39)19-17-23-12-5-2-6-13-23)14-7-8-20-32-25(29(36)37)18-16-22-10-3-1-4-11-22/h1-6,10-13,24-27,32-33H,7-9,14-21H2,(H,36,37)(H,38,39)(H,40,41)/t24-,25-,26-,27-/m0/s1

InChI Key

MKOWVLMGJKGFMF-FWEHEUNISA-N

SMILES

C1CC(N(C1)C(=O)C(CCCCNC(CCC2=CC=CC=C2)C(=O)O)NC(CCC3=CC=CC=C3)C(=O)O)C(=O)O

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CCCCN[C@@H](CCC2=CC=CC=C2)C(=O)O)N[C@@H](CCC3=CC=CC=C3)C(=O)O)C(=O)O

Canonical SMILES

C1CC(N(C1)C(=O)C(CCCCNC(CCC2=CC=CC=C2)C(=O)O)NC(CCC3=CC=CC=C3)C(=O)O)C(=O)O

Synonyms

N6-(1-Carboxy-3-phenylpropyl)-N2-[(1S)-1-carboxy-3-phenylpropyl]-L-lysyl-L-proline (Mixture of diastereomers)

Origin of Product

United States

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